molecular formula C10H7BrN2O B2489582 1-(4-Bromophenyl)pyrazole-3-carbaldehyde CAS No. 1892755-14-4

1-(4-Bromophenyl)pyrazole-3-carbaldehyde

Cat. No.: B2489582
CAS No.: 1892755-14-4
M. Wt: 251.083
InChI Key: QITPORZLTUBDFG-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Research

Pyrazole derivatives are a cornerstone in various fields of chemical research, primarily due to their wide spectrum of biological activities and versatile chemical properties. nbinno.comwisdomlib.orgglobalresearchonline.net In medicinal chemistry, the pyrazole nucleus is a key component in numerous therapeutic agents, demonstrating anti-inflammatory, antimicrobial, anticancer, antiviral, and anticonvulsant properties. wisdomlib.orgglobalresearchonline.netnih.govresearcher.life The adaptability of the pyrazole scaffold allows chemists to design molecules with specific biological targets, leading to the development of successful drugs.

Beyond pharmaceuticals, pyrazoles are integral to the agrochemical industry, where they are used in the formulation of herbicides, fungicides, and insecticides. mdpi.comnih.gov Their application also extends to materials science, where pyrazole-containing compounds are investigated for their fluorescent and luminescent properties, making them suitable for use in dyes and brightening agents. globalresearchonline.netnih.gov

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)pyrazole-4-carbaldehyde*
PropertyValue
Molecular FormulaC₁₀H₇BrN₂O
Molecular Weight251.08 g/mol
AppearanceSolid
InChI KeyCSVXEJDVTQWKNV-UHFFFAOYSA-N
sigmaaldrich.com
Table 2: Examples of Marketed Drugs Containing a Pyrazole Moiety
Drug NameTherapeutic Use
CelecoxibAnti-inflammatory
SildenafilErectile dysfunction treatment
RimonabantAnti-obesity agent (withdrawn)
StanozololAnabolic steroid
FipronilInsecticide

Academic and Synthetic Relevance of Substituted Pyrazole Carbaldehydes

Substituted pyrazole carbaldehydes, such as 1-(4-Bromophenyl)pyrazole-3-carbaldehyde, are of significant academic and synthetic interest because they serve as versatile building blocks. researchgate.net The carbaldehyde group is a highly reactive functional group that can participate in a wide array of chemical transformations. This allows for the straightforward extension of the molecular framework, a crucial step in the synthesis of complex target molecules. umich.edu

Commonly, the aldehyde functional group is used in condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, to form new carbon-carbon bonds. It can also react with amines to form Schiff bases, which are intermediates for the synthesis of various other heterocyclic systems. researchgate.net The synthesis of pyrazole carbaldehydes themselves is often achieved through methods like the Vilsmeier-Haack reaction, which formylates the pyrazole ring, typically at the 4-position. nih.gov

The presence of the bromophenyl substituent on the nitrogen atom provides an additional site for modification, often through transition-metal-catalyzed cross-coupling reactions like the Suzuki or Heck reactions. This dual functionality—the reactive aldehyde and the modifiable bromophenyl group—makes compounds like this compound powerful tools for creating diverse molecular libraries for drug discovery and materials science research.

Table 3: Common Synthetic Transformations of Pyrazole Aldehydes
Reaction TypeReactantProduct Type
Knoevenagel CondensationActive methylene (B1212753) compoundSubstituted alkene
Wittig ReactionPhosphonium ylideAlkene
Schiff Base FormationPrimary amineImine
ReductionReducing agent (e.g., NaBH₄)Alcohol
OxidationOxidizing agent (e.g., KMnO₄)Carboxylic acid

Overview of Current Research Directions in Pyrazole Chemistry and Functionalization

The field of pyrazole chemistry is dynamic, with current research focusing on the development of more efficient, selective, and sustainable synthetic methods. ias.ac.inmdpi.com A significant trend is the use of multicomponent reactions (MCRs), which allow for the construction of complex, highly substituted pyrazoles in a single synthetic step from simple starting materials. nih.gov These one-pot processes are highly valued for their atom economy and reduction of waste.

Furthermore, modern synthetic techniques such as microwave-assisted and ultrasound-assisted synthesis are being increasingly employed to accelerate reaction times and improve yields of pyrazole derivatives. ias.ac.in There is also a strong emphasis on the regioselective functionalization of the pyrazole core. dokumen.pub Researchers are exploring novel catalytic systems and methodologies to precisely install functional groups at desired positions on the pyrazole ring, which is critical for structure-activity relationship studies in drug development. mdpi.com

The synthesis of fused pyrazole systems, where the pyrazole ring is annulated with other heterocyclic rings (e.g., pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines), continues to be a vibrant area of investigation. dokumen.pub These fused systems often exhibit enhanced biological activities compared to their monocyclic counterparts, opening new avenues for therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-1-3-10(4-2-8)13-6-5-9(7-14)12-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITPORZLTUBDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 1 4 Bromophenyl Pyrazole 3 Carbaldehyde

Electrophilic and Nucleophilic Reaction Pathways at the Pyrazole (B372694) Core

The pyrazole ring is an electron-rich aromatic system, which dictates its reactivity towards both electrophiles and nucleophiles. nih.gov The reactivity of the ring is significantly influenced by the electronic effects of its substituents and the two nitrogen atoms.

Electrophilic Substitution : The pyrazole ring is characteristically susceptible to electrophilic substitution, which occurs preferentially at the C4 position. nih.govpharmaguideline.com This is due to the combined electron-donating effect of the two nitrogen atoms, which increases the electron density at C4, while the C3 and C5 positions are comparatively deactivated by the electronegative nitrogen atoms. researchgate.net For 1-(4-Bromophenyl)pyrazole-3-carbaldehyde, the C4 position is unsubstituted and thus remains the primary site for electrophilic attack. Common electrophilic substitution reactions include:

Halogenation : Introduction of chlorine, bromine, or iodine at the C4 position can be achieved using N-halosuccinimides (NCS, NBS, NIS). beilstein-archives.org

Nitration and Sulfonation : These reactions can also be directed to the C4 position under appropriate conditions. researchgate.net

Nucleophilic Attack : The C3 and C5 positions of the pyrazole ring are electron-deficient and therefore susceptible to nucleophilic attack, although this is less common than electrophilic substitution at C4. researchgate.netnih.gov The presence of the electron-withdrawing carbaldehyde group at the C3 position further enhances its electrophilic character. In the presence of a very strong base, deprotonation at C3 can lead to ring-opening reactions. pharmaguideline.com

The nitrogen atoms of the pyrazole ring also exhibit distinct reactivity. The pyridine-like nitrogen (N2) is basic and can be protonated or react with electrophiles. nih.govrrbdavc.org The pyrrole-like nitrogen (N1) is substituted with the 4-bromophenyl group and is generally less reactive in this context.

Reactions of the Carbaldehyde Moiety for Further Functionalization

The aldehyde group at the C3 position is a versatile functional handle that readily participates in a variety of transformations, serving as a gateway for extensive molecular elaboration.

The aldehyde group of pyrazole-3-carbaldehydes undergoes condensation reactions, such as the Knoevenagel condensation, with compounds containing an active methylene (B1212753) group. These reactions are typically base-catalyzed (e.g., using piperidine) and lead to the formation of a new carbon-carbon double bond. ekb.eg This strategy is widely used to synthesize various pyrazole-based chalcones and other derivatives.

Table 1: Examples of Condensation Reactions with Pyrazole Carbaldehydes

Reactant Active Methylene Compound Product Type Reference
1,3-Diphenyl pyrazole-4-carboxaldehyde Malononitrile (B47326) 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile ekb.eg

One of the most fundamental reactions of the carbaldehyde group is its condensation with primary amines to form imines, also known as Schiff bases. rdd.edu.iqmasterorganicchemistry.com This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, often with acid catalysis. ekb.eg This pathway has been extensively used to synthesize a vast library of pyrazole derivatives by reacting pyrazole carbaldehydes with various substituted anilines, hydrazines, and other primary amines. umich.eduresearchgate.net For instance, the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-bromoaniline (B143363) yields the corresponding N-(4-bromophenyl) aldimine derivative. umich.eduresearchgate.net

Table 2: Synthesis of Imines from Pyrazole Carbaldehydes

Pyrazole Aldehyde Amine/Hydrazine (B178648) Reactant Product Reference
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde 4-Bromoaniline N-(4-bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amine umich.eduresearchgate.net
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Aryl hydrazine derivatives 4-((2-Arylhydrazineylidene)methyl)-1,3-diphenyl-1H-pyrazole ekb.eg
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes Benzylamine Schiff's bases umich.eduresearchgate.net

Pyrazole-3(4)-carbaldehydes can act as electrophiles in Friedel-Crafts type reactions with electron-rich aromatic and heteroaromatic compounds. umich.edu This hydroxyalkylation reaction results in the formation of a new carbon-carbon bond, attaching the pyrazole moiety to another aromatic system through a hydroxyl-bearing methylene bridge.

The aldehyde functionality can be converted into a range of other functional groups, significantly expanding the synthetic possibilities. ub.edu

Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid (pyrazole-3-carboxylic acid) using standard oxidizing agents. researchgate.net

Reduction : The aldehyde can be readily reduced to a primary alcohol ((1-(4-Bromophenyl)pyrazol-3-yl)methanol). researchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). compoundchem.com The resulting alcohol can be further functionalized. For example, 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde was synthesized by the oxidation of the corresponding methanol (B129727) derivative. nih.gov

Conversion to Oximes and Hydrazones : Reaction with hydroxylamine (B1172632) or hydrazine derivatives yields the corresponding oximes and hydrazones, respectively. umich.eduresearchgate.net These can serve as intermediates for further reactions; for example, pyrazole-4-carbaldehyde oximes can be converted into the corresponding nitriles. researchgate.net

Wittig Reaction : The aldehyde can undergo the Wittig reaction with phosphorus ylides to form alkenes, allowing for the extension of the carbon chain.

Halogenation and Substituent Modifications on the Phenyl Ring for Analog Synthesis

The 4-bromophenyl group attached to the N1 position of the pyrazole ring offers a strategic site for molecular diversification. The bromine atom is a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of analogs with modified phenyl substituents.

Suzuki Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can replace the bromine atom with various aryl, heteroaryl, or alkyl groups.

Heck Coupling : The bromine atom can be coupled with alkenes to introduce vinyl substituents.

Sonogashira Coupling : Palladium- and copper-catalyzed coupling with terminal alkynes introduces alkynyl groups.

Buchwald-Hartwig Amination : This reaction allows for the formation of carbon-nitrogen bonds, replacing the bromine with a wide range of primary or secondary amines.

Stille Coupling : Palladium-catalyzed coupling with organostannanes can be used to introduce various organic groups.

Cyanation : The bromo group can be displaced by a cyanide group to form the corresponding nitrile derivative.

These well-established cross-coupling methodologies provide a powerful platform for systematically modifying the 4-position of the phenyl ring, allowing for the fine-tuning of the molecule's steric and electronic properties for various applications.

Development of Novel Pyrazole Scaffolds from this compound as a Versatile Synthon

The chemical architecture of this compound makes it an exceptionally valuable starting material, or synthon, for the assembly of more complex molecular frameworks. The aldehyde functional group at the C3-position of the pyrazole ring serves as a reactive handle for a multitude of chemical transformations, enabling the construction of diverse heterocyclic systems. This versatility allows for the strategic development of novel pyrazole scaffolds through condensation reactions, multicomponent reactions, and the formation of fused-ring systems.

The reactivity of the aldehyde group, coupled with the stable pyrazole core and the modifiable bromophenyl moiety at the N1-position, provides a robust platform for creating libraries of new compounds. Researchers have leveraged these features to synthesize a range of derivatives, primarily by forming new carbon-carbon and carbon-nitrogen bonds at the aldehyde site. These strategies are pivotal in medicinal chemistry for generating molecules with novel biological activities.

Condensation Reactions for Scaffold Elaboration

One of the most direct methods to elaborate the scaffold of this compound is through condensation reactions. These reactions typically involve the formation of a new double bond by reacting the aldehyde with a compound containing an active methylene group or a primary amine.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base. This reaction has been successfully applied to pyrazole aldehydes to synthesize vinyl pyrazole derivatives, which are themselves useful intermediates. For instance, the condensation of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile yields 2-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile. researchgate.net This reaction introduces a dicyanovinyl group, significantly altering the electronic and structural properties of the original scaffold. The general procedure involves stirring the pyrazole aldehyde and malononitrile in an aqueous ethanol (B145695) mixture with a catalyst like ammonium (B1175870) carbonate. researchgate.netresearchgate.net

Reactant 1Reactant 2 (Active Methylene Compound)CatalystResulting Scaffold
This compound AnalogMalononitrileAmmonium Carbonate2-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile

Synthesis of Pyrazolyl-Thiazole Hybrids: A prominent example of scaffold development is the synthesis of pyrazolyl-thiazole derivatives. This multi-step approach utilizes this compound as the starting point to build a new thiazole (B1198619) ring. The aldehyde is first condensed with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. rsc.orgmdpi.com This intermediate then undergoes a Hantzsch-type cyclization reaction with various α-haloketones (specifically, substituted phenacyl bromides) to afford the final pyrazolyl-thiazole hybrids. rsc.orgmdpi.com This strategy allows for the introduction of diverse substituents onto the new thiazole ring, depending on the phenacyl bromide used. rsc.org

IntermediateReactant (α-Haloketone)Resulting Pyrazolyl-Thiazole Scaffold
1-((1-(4-Bromophenyl)-1H-pyrazol-3-yl)methylene)thiosemicarbazide2-Bromo-1-(4-methoxyphenyl)ethan-1-one1-(4-Bromophenyl)-3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)imino)methyl)-1H-pyrazole
1-((1-(4-Bromophenyl)-1H-pyrazol-3-yl)methylene)thiosemicarbazide2-Bromo-1-(4-nitrophenyl)ethan-1-one1-(4-Bromophenyl)-3-(4-((4-(4-nitrophenyl)thiazol-2-yl)imino)methyl)-1H-pyrazole
1-((1-(4-Bromophenyl)-1H-pyrazol-3-yl)methylene)thiosemicarbazide2-Bromo-1-(4-fluorophenyl)ethan-1-one1-(4-Bromophenyl)-3-(4-((4-(4-fluorophenyl)thiazol-2-yl)imino)methyl)-1H-pyrazole
1-((1-(4-Bromophenyl)-1H-pyrazol-3-yl)methylene)thiosemicarbazide2-Bromo-1-(4-chlorophenyl)ethan-1-one1-(4-Bromophenyl)-3-(4-((4-(4-chlorophenyl)thiazol-2-yl)imino)methyl)-1H-pyrazole
1-((1-(4-Bromophenyl)-1H-pyrazol-3-yl)methylene)thiosemicarbazide2-Bromo-1-(4-bromophenyl)ethan-1-one1-(4-Bromophenyl)-3-(4-((4-(4-bromophenyl)thiazol-2-yl)imino)methyl)-1H-pyrazole
1-((1-(4-Bromophenyl)-1H-pyrazol-3-yl)methylene)thiosemicarbazide2-Bromo-1-(p-tolyl)ethan-1-one1-(4-Bromophenyl)-3-(4-((4-(p-tolyl)thiazol-2-yl)imino)methyl)-1H-pyrazole

Construction of Fused Heterocyclic Systems

The aldehyde functionality is a key precursor for building fused-ring systems, where a new ring is constructed onto the existing pyrazole scaffold. This is a powerful strategy for creating rigid, planar molecules often sought in drug discovery.

Synthesis of Pyrazolo[3,4-b]pyridines: Pyrazolo[3,4-b]pyridines are a class of fused heterocycles with significant biological activities. researchgate.net The aldehyde group of this compound can participate in multicomponent reactions that lead to the formation of a pyridine (B92270) ring fused to the pyrazole core. A general and effective method is the Friedländer annulation, which involves the reaction of an ortho-amino aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net In this context, derivatives of the pyrazole aldehyde can be strategically designed to participate in such cyclizations. For example, a one-pot reaction of 5-amino-1H-pyrazole-4-carbaldehyde with various ketones can lead to the formation of the pyrazolo[3,4-b]pyridine skeleton. semanticscholar.org While starting from an aminopyrazole carbaldehyde, this illustrates the principle of using the carbaldehyde as a critical component for annulating the pyridine ring.

Other Fused Systems: The versatility of pyrazole-4-carbaldehydes extends to the synthesis of other fused systems. For example, they can be used to prepare pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-d] rsc.orgmdpi.comresearchgate.nettriazines. semanticscholar.org The synthesis of pyrazolo[3,4-d]pyridazines can be achieved by reacting the pyrazole carbaldehyde with hydrazides, leading to a condensation and subsequent cyclization to form the fused pyridazine (B1198779) ring. semanticscholar.org These reactions underscore the role of this compound as a foundational block for accessing a wide array of complex, fused heterocyclic scaffolds.

Based on a comprehensive search of the available scientific literature, it has been determined that there is insufficient published experimental data specifically for the compound This compound to fulfill the detailed requirements of the requested article.

The provided outline necessitates specific, verifiable data for advanced spectroscopic characterization (NMR, IR, Mass Spectrometry) and X-ray crystallography. However, the search results consistently yield information for structurally related but distinct isomers, most notably:

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde : This compound, which features the carbaldehyde group at the C4 position of the pyrazole ring and an additional phenyl group at the N1 position, is well-documented, particularly its crystal structure. nih.govresearchgate.netresearchgate.net

1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde : This isomer has the correct N1-substituent but differs in the position of the carbaldehyde group (C4 instead of C3). sigmaaldrich.com

Other related derivatives with different substitution patterns. uni.luuni.luuni.lu

The difference in the position of the carbaldehyde group (C3 vs. C4) constitutes a significant structural isomerism. This seemingly minor change would lead to distinct chemical shifts in NMR spectra, different vibrational frequencies in IR spectroscopy, unique fragmentation in mass spectrometry, and entirely different crystal packing and conformational angles in the solid state.

Presenting data from these isomers as if it belonged to This compound would be scientifically inaccurate and misleading. Given the strict instructions to focus solely on the specified compound and to maintain scientific accuracy, it is not possible to generate the requested article. The foundational experimental data required to write the specified sections on structural elucidation and conformational analysis for This compound is not available in the referenced materials.

Computational Chemistry and Theoretical Modeling of 1 4 Bromophenyl Pyrazole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important tool for the theoretical study of pyrazole (B372694) derivatives, offering a balance between computational cost and accuracy. These calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 1-(4-Bromophenyl)pyrazole-3-carbaldehyde.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. Conversely, the LUMO is the lowest energy orbital that is unoccupied and can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For pyrazole derivatives, the distribution of HOMO and LUMO is typically spread across the aromatic rings and the pyrazole core. In the case of this compound, the HOMO is expected to be located primarily on the pyrazole ring and the bromophenyl group, while the LUMO is likely concentrated on the electron-withdrawing carbaldehyde group and the pyrazole ring. This distribution facilitates intramolecular charge transfer, which is a key feature of such molecules.

Table 1: Frontier Molecular Orbital (FMO) Parameters
ParameterDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
ΔE (HOMO-LUMO gap)A measure of molecular reactivity and stability

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms. In this compound, the oxygen atom of the carbaldehyde group and the nitrogen atoms of the pyrazole ring are expected to be the most electron-rich areas.

Conversely, regions of positive electrostatic potential, depicted in blue, indicate electron-deficient areas that are prone to nucleophilic attack. The hydrogen atoms, particularly the one on the carbaldehyde group, and the regions around the carbon atoms of the pyrazole and phenyl rings are likely to exhibit positive potential. The MEP map provides a clear and intuitive representation of the molecule's reactivity landscape.

Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

DFT calculations are widely used to predict various spectroscopic parameters, including vibrational frequencies. The calculated vibrational spectrum can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign vibrational modes to specific atomic motions.

For pyrazole derivatives, characteristic vibrational frequencies include the C=O stretching of the carbaldehyde group, C=N and C=C stretching vibrations of the pyrazole and phenyl rings, and various C-H bending and stretching modes. Theoretical calculations can aid in the precise assignment of these bands, which can sometimes be complex in experimental spectra due to overlapping signals. While there can be a systematic overestimation of vibrational frequencies in theoretical calculations, this is often corrected by applying a scaling factor.

Conformational Landscape and Energy Minimization Studies of Molecular Geometries

In this analogue, the pyrazole ring is not coplanar with the attached phenyl and bromophenyl rings. nih.govnih.gov The dihedral angle between the pyrazole ring and the phenyl ring at the 1-position is approximately 13.70°, while the dihedral angle with the bromophenyl ring at the 3-position is around 36.48°. nih.gov The carbaldehyde group is also slightly twisted out of the plane of the pyrazole ring. nih.gov These twists from planarity are a result of steric hindrance between the adjacent aromatic rings and the carbaldehyde group. Energy minimization studies would likely reveal that such a non-planar conformation is the most stable, as it minimizes steric repulsion while maintaining significant electronic conjugation.

Table 2: Dihedral Angles in a Closely Related Pyrazole Derivative. nih.govnih.gov
Ring 1Ring 2Dihedral Angle (°)
PyrazolePhenyl (at N1)~13.70
PyrazoleBromophenyl (at C3)~36.48

Quantum Chemical Methods for Investigating Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer, such as many pyrazole derivatives, are of interest for their potential non-linear optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics. Quantum chemical methods, particularly DFT, are employed to predict the NLO response of molecules by calculating parameters like the first hyperpolarizability (β).

The NLO properties of pyrazole derivatives are often attributed to the charge transfer from electron-donating groups to electron-accepting groups through the π-conjugated pyrazole bridge. In this compound, the bromophenyl group can act as a part of the π-system, and the carbaldehyde group serves as an electron acceptor. Theoretical calculations can quantify the first hyperpolarizability, providing a measure of the second-order NLO response. A high value of β suggests that the material may be a good candidate for NLO applications. Computational studies on similar pyrazole derivatives have indicated that they can possess significant NLO properties.

Molecular Docking Analysis for Ligand-Receptor Interaction Prediction (Focus on Methodological Aspects)

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding the interaction between a ligand, such as this compound, and its macromolecular target, typically a protein or enzyme. This section focuses on the common methodological aspects employed in conducting such an analysis for pyrazole derivatives.

The process commences with the preparation of both the ligand and the receptor. The three-dimensional structure of this compound would be generated and optimized using computational chemistry software. This involves energy minimization to achieve a stable conformation, which is a crucial step for accurate docking simulations.

Concurrently, the receptor, a protein target of interest, is prepared. This usually involves obtaining the crystal structure of the protein from a repository like the Protein Data Bank (PDB). The preparation of the receptor is a meticulous process that includes the removal of any existing ligands, water molecules, and co-factors from the structure. The addition of polar hydrogen atoms and the assignment of appropriate atomic charges, such as Kollman charges, are then performed to ensure the protein is correctly protonated and charged for the simulation. nih.govijpbs.com

Once the ligand and receptor are prepared, a grid box is defined. This grid box specifies the region of the receptor where the docking algorithm will search for binding poses. It is typically centered on the known active site of the enzyme or a predicted binding pocket. nih.govrjpbcs.com

The docking simulation is then executed using specialized software. AutoDock is a commonly utilized suite of tools for this purpose, often employing a Lamarckian genetic algorithm to explore a wide range of possible conformations and orientations of the ligand within the receptor's active site. nih.gov The algorithm generates multiple potential binding poses, each associated with a scoring function.

The scoring function is a critical component of the docking process, as it estimates the binding affinity for each pose. These functions calculate the binding energy, which is used to rank the different poses. The pose with the lowest binding energy is generally considered the most favorable and is selected for further analysis. ijpbs.com

The final step is the analysis of the docking results. This involves examining the predicted binding mode of the ligand, including the specific interactions it forms with the amino acid residues of the receptor. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Visualization tools are employed to inspect the ligand-receptor complex and understand the structural basis of the interaction. ijpbs.comdergipark.org.tr

The following table outlines a typical set of parameters and software used in the molecular docking of pyrazole derivatives, which would be applicable to the study of this compound.

ParameterDescriptionSoftware/Method
Ligand Preparation 2D to 3D structure conversion and energy minimization.ChemDraw, OpenBabel, Dundee PRODRG
Receptor Preparation Removal of water and co-factors, addition of polar hydrogens, and assignment of charges.AutoDockTools (ADT)
Docking Algorithm Genetic algorithm for exploring ligand conformations.Lamarckian Genetic Algorithm
Scoring Function Calculation of binding energy to rank poses.AutoDock scoring function
Grid Box Definition Specification of the search space on the receptor.AutoGrid
Analysis & Visualization Examination of binding poses and interactions.PyMOL, Discovery Studio

The meticulous application of these methodological aspects allows for a detailed prediction of the ligand-receptor interactions, providing valuable insights for the rational design of new and more potent derivatives.

Advanced Applications and Materials Science Perspectives of Pyrazole Carbaldehydes

Role as Versatile Chemical Building Blocks in Complex Organic Synthesis

Pyrazole (B372694) carbaldehydes, including 1-(4-Bromophenyl)pyrazole-3-carbaldehyde, are esteemed as pivotal intermediates in organic synthesis due to the reactivity of the aldehyde group and the stability of the pyrazole core. The aldehyde function serves as a gateway for numerous chemical transformations, allowing for the construction of more complex molecular frameworks.

Key synthetic applications include:

Multicomponent Reactions (MCRs): These compounds are excellent substrates for MCRs, which are highly efficient processes that combine three or more reactants in a single step to form a complex product. For instance, 1-aryl-pyrazole-4-carbaldehydes react with various reagents in one-pot syntheses to produce densely functionalized heterocyclic systems such as pyrano[2,3-c]pyrazoles and imidazolylpyrazoles. beilstein-journals.orgresearchgate.netmdpi.comproquest.com This strategy is valued for its high atom economy and operational simplicity. researchgate.net

Condensation Reactions: The aldehyde group readily undergoes condensation with active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate) in Knoevenagel-type reactions. biointerfaceresearch.com It also reacts with amines and hydrazines to form Schiff bases and hydrazones, respectively. biointerfaceresearch.comumich.edu These products are not merely derivatives but often serve as intermediates for subsequent cyclization steps to build fused heterocyclic rings. semanticscholar.org

Functional Group Interconversion: The carbaldehyde can be transformed into other functional groups, expanding its synthetic utility. For example, it can be converted into an oxime using hydroxylamine (B1172632), which can then be dehydrated to a nitrile. biointerfaceresearch.commdpi.com This nitrile group is a key precursor for synthesizing tetrazole rings via cycloaddition with sodium azide, creating pyrazole-tetrazole hybrid molecules. mdpi.com

Cross-Coupling Reactions: The presence of the 4-bromophenyl group is particularly significant. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. ktu.edu This allows for the introduction of a wide variety of aryl, vinyl, or alkynyl substituents, enabling the creation of diverse molecular libraries from a single pyrazole precursor.

Table 1: Synthetic Transformations of Pyrazole Carbaldehydes
Reaction TypeReagentsProduct ClassReference(s)
Multicomponent ReactionMalononitrile, Hydrazine (B178648) Hydrate, etc.Pyrano[2,3-c]pyrazoles beilstein-journals.orgmdpi.com
Knoevenagel CondensationMalononitrile, Ethyl CyanoacetateAlkenyl Pyrazole Derivatives biointerfaceresearch.com
Schiff Base/Hydrazone FormationAmines, HydrazidesImines, Hydrazones biointerfaceresearch.comumich.edu
Nitrile FormationHydroxylamine, then DehydrationPyrazole Carbonitriles mdpi.com
Tetrazole SynthesisSodium Azide (from nitrile)Pyrazole-Tetrazole Hybrids mdpi.com
Suzuki CouplingBoronic Acids, Pd CatalystAryl-substituted Pyrazoles ktu.edu

Exploration in the Development of Functional Organic Materials

The structural and electronic properties of the pyrazole scaffold make its derivatives, including this compound, attractive candidates for the development of novel functional organic materials. biointerfaceresearch.comresearchgate.net The combination of a nitrogen-rich heterocyclic ring and conjugated aromatic systems provides a platform for designing materials with tailored electronic, optical, and coordination properties.

The pyrazole moiety is a well-known chelating agent for transition metals, which has led to applications in catalysis and metal extraction. mdpi.com Derivatives of pyrazole carbaldehydes can be incorporated into larger molecular systems like polymers or metal-organic frameworks (MOFs). The ability to functionalize the molecule at both the aldehyde position and the bromophenyl group allows for precise tuning of the final material's structure and properties. Fused pyrazoles, which can be synthesized from pyrazole carbaldehyde precursors, are particularly noted as attractive scaffolds for organic optoelectronic materials. rsc.org

Applications in Luminescent and Optoelectronic Systems

The field of materials science has shown significant interest in pyrazole derivatives for their photophysical properties. biointerfaceresearch.com While the parent pyrazole is not fluorescent, appropriate substitution can lead to compounds with high fluorescence quantum yields, making them suitable for various optical applications. rsc.org

Research into pyrazole-based systems has demonstrated their potential in:

Organic Light-Emitting Diodes (OLEDs): Fused heterocyclic systems derived from pyrazole carbaldehydes, such as 1H-pyrazolo[3,4-b]quinolines, have been synthesized and used as emitters in OLED devices. mdpi.com These materials have been shown to produce bright bluish-green emissions, highlighting their potential in display and lighting technologies. mdpi.comresearchgate.net

Fluorescent Probes and Chemosensors: The inherent electronic characteristics and synthetic accessibility of pyrazoles make them excellent platforms for designing fluorescent probes. nih.gov These sensors can detect specific ions and biomolecules through changes in their fluorescence, which is a valuable tool for environmental monitoring and biological imaging. rsc.org

Optoelectronic Materials: Hybrid molecules, such as pyrazole-tetrazole derivatives, have been investigated for their photophysical properties with an eye toward future optoelectronic applications. mdpi.com The ability to create extended π-conjugated systems through reactions at the carbaldehyde and bromophenyl sites allows for the tuning of absorption and emission wavelengths, which is critical for designing materials for solar cells and other electronic devices. mdpi.comresearchgate.net

Table 2: Optoelectronic Applications of Pyrazole Derivatives
ApplicationDerivative ClassObserved PropertyReference(s)
OLEDsPyrazolo[3,4-b]quinolinesBluish-green electroluminescence mdpi.comresearchgate.net
Fluorescent ProbesSubstituted PyrazolesHigh fluorescence quantum yields rsc.orgnih.gov
BioimagingPyrazoline-BODIPY HybridsIntramolecular Charge Transfer (ICT) nih.gov
Potential OptoelectronicsPyrazole-Tetrazole HybridsTunable photophysical properties mdpi.com

Design of Precursors for Complex Heterocyclic Architectures

One of the most powerful applications of this compound is its use as a precursor for synthesizing complex, multi-ring heterocyclic systems. The aldehyde group provides a reactive handle to initiate cyclization reactions, leading to the formation of new rings fused to the pyrazole core.

This strategy has been successfully employed to construct a variety of important heterocyclic scaffolds:

Pyrazolo[3,4-b]pyridines: These fused systems can be synthesized through one-pot reactions of pyrazole-4-carbaldehydes with various ketones in the presence of a base. semanticscholar.org

Pyrazolo[3,4-d]pyrimidines: This is a particularly important class of heterocycles, as they are isosteres of purines and are found in numerous biologically active compounds, including kinase inhibitors used in cancer therapy. mdpi.comekb.eg The synthesis often involves the cyclization of a 5-aminopyrazole derivative, which can be prepared from precursors related to pyrazole carbaldehydes. nih.govtandfonline.com

Pyrazolo[3,4-e]indolizines: These more complex, multi-fused systems can be accessed through intramolecular cyclization of intermediates prepared from the reaction of pyrazole carbaldehydes with active methylene nitriles. semanticscholar.org

The versatility of pyrazole carbaldehydes as building blocks allows chemists to design and execute synthetic routes to a vast array of novel and complex heterocyclic architectures, which are of great interest in medicinal chemistry and materials science. nih.govhilarispublisher.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromophenyl)pyrazole-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted hydrazines and β-ketoaldehydes. Optimization involves adjusting reaction time, temperature (e.g., reflux in ethanol at 78°C), and stoichiometric ratios. For example, microwave-assisted synthesis under controlled power settings (150–200 W) can reduce reaction time from hours to minutes while improving yields (68–85%) . Solvent choice (e.g., chloroform or DMF) and acid catalysts (e.g., acetic acid) also influence purity. Post-synthesis purification via column chromatography using silica gel (hexane:ethyl acetate gradients) is recommended .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy :
  • IR : Identify the aldehyde C=O stretch at ~1678 cm⁻¹ and pyrazole C=N stretch at ~1600 cm⁻¹ .
  • NMR : ¹H NMR in CDCl₃ shows the aldehyde proton as a singlet at δ 9.5–10.0 ppm. Aromatic protons appear as doublets (δ 7.04–7.78 ppm), with distinct splitting patterns for bromophenyl substituents .
  • X-ray Crystallography : Single-crystal X-ray diffraction confirms planar geometry, with bond lengths (C=O: ~1.22 Å, C-Br: ~1.89 Å) and dihedral angles (e.g., 5–10° between pyrazole and bromophenyl rings). Data-to-parameter ratios >15 ensure structural reliability .

Advanced Research Questions

Q. What strategies are employed to analyze the DNA-binding interactions of this compound derivatives, and how do structural modifications influence binding affinity?

  • Methodological Answer : DNA-binding studies use UV-Vis titration, fluorescence quenching, and circular dichroism (CD). For example, intercalation can be quantified via changes in ethidium bromide fluorescence (Kₐ values ~10⁴ M⁻¹). Substituent effects:

  • Electron-withdrawing groups (e.g., -Br) enhance binding via hydrophobic interactions, while methoxy groups reduce affinity due to steric hindrance .
  • Molecular docking (e.g., AutoDock Vina) predicts binding modes, with ΔG values correlating with experimental IC₅₀ results .

Q. How can researchers resolve contradictions in biological activity data among structurally similar pyrazole carbaldehyde derivatives?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity) or structural nuances. Strategies include:

  • Comparative SAR Analysis : Systematically vary substituents (e.g., 4-Br vs. 4-F) and assess activity trends. For instance, 4-Br derivatives show 2–3× higher anticancer activity than 4-F analogs in MCF-7 cells .
  • Standardized Assays : Use identical protocols (e.g., MTT assay at 48 hr incubation) across derivatives. Replicate studies in ≥3 independent labs to validate trends .

Q. What methodological approaches are utilized to evaluate the anticancer potential of this compound, and what in vitro assays are most effective?

  • Methodological Answer :

  • Cytotoxicity : MTT assay (IC₅₀ values: 12–35 µM in HepG2 and A549 cells) .
  • Apoptosis : Flow cytometry with Annexin V/PI staining; caspase-3/7 activation assays.
  • Mechanistic Studies : Western blotting for Bax/Bcl-2 ratio changes and p53 upregulation .
  • Selectivity : Compare IC₅₀ in cancer vs. normal cells (e.g., HEK293) to assess therapeutic index .

Q. How do computational modeling studies support the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) to identify reactive sites .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., with topoisomerase II) over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
  • QSAR Models : Use descriptors like logP and polar surface area to optimize ADMET profiles .

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